molecular formula C25H28N6O3S B3008900 1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1224016-59-4

1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B3008900
CAS No.: 1224016-59-4
M. Wt: 492.6
InChI Key: WTKYLXOVHHTXLZ-UHFFFAOYSA-N
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Description

1-(3-(4-(4-Acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ( 1224016-59-4 ) is a synthetic organic compound with a molecular formula of C 25 H 28 N 6 O 3 S and a molecular weight of 492.59 g/mol . This complex molecule features a multi-cyclic framework incorporating a thienotriazolopyrimidinone core, which is functionalized with a propyl chain and a propyl linker connected to a piperazine moiety . The piperazine ring is further substituted with a 4-acetylphenyl group, contributing to the compound's specific stereoelectronic properties and potential for target interaction . While the specific biological mechanism of action and primary research applications for this compound require further characterization, its structural features are indicative of high research value. The compound's complex architecture, which includes nitrogen-rich heterocycles common in medicinal chemistry, makes it a candidate for investigation in various biochemical and pharmacological contexts. It may serve as a key intermediate in organic synthesis or a potential scaffold for developing novel probes in enzyme inhibition studies, receptor signaling research, and cellular pathway analysis . Researchers are exploring compounds with related structures as inhibitors of specific biological targets, such as the 5-hydroxytryptamine (5-HT) receptors, highlighting the potential of this chemical class in basic and applied research . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

12-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3S/c1-3-11-30-24(34)23-20(10-16-35-23)31-21(26-27-25(30)31)8-9-22(33)29-14-12-28(13-15-29)19-6-4-18(5-7-19)17(2)32/h4-7,10,16H,3,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKYLXOVHHTXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , with CAS number 1224016-59-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N6O3SC_{25}H_{28}N_{6}O_{3}S, with a molecular weight of 492.6 g/mol . The structure features a thieno-triazolo-pyrimidinone core linked to a piperazine moiety substituted with an acetophenone group.

PropertyValue
Molecular FormulaC₁₈H₂₈N₆O₃S
Molecular Weight492.6 g/mol
CAS Number1224016-59-4

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperazine can enhance the efficacy of anticancer agents by modulating cellular pathways involved in tumor growth and apoptosis. The specific compound under review has demonstrated promising results in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells, through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key enzymatic processes essential for microbial survival .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may act as a serotonin antagonist. This property could be beneficial in treating psychiatric disorders or conditions characterized by serotonin dysregulation . Further investigations are required to elucidate its full neuropharmacological profile.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluating a series of piperazine derivatives found that modifications at the phenyl ring significantly influenced their antitumor activity. The derivative containing the thieno-triazolo-pyrimidinone scaffold exhibited enhanced cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines compared to standard treatments .
  • Antimicrobial Testing : In vitro testing against common bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Scientific Research Applications

P2X7 Receptor Modulation

Research indicates that derivatives of this compound may act as P2X7 receptor modulators. The P2X7 receptor is implicated in various physiological processes and pathologies, including inflammation and pain modulation. Compounds targeting this receptor can potentially lead to new analgesics or anti-inflammatory drugs .

Antitumor Activity

Studies have demonstrated that similar triazolo-pyrimidine derivatives exhibit significant antitumor activity. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways. This compound may be investigated for its potential in cancer therapy, particularly against resistant tumor types .

Antidepressant Effects

The piperazine moiety is known for its antidepressant properties. Compounds with similar structures have shown efficacy in modulating serotonin and norepinephrine levels in the brain, suggesting that this compound may also possess antidepressant-like effects. Clinical studies could further elucidate its potential as a treatment for depression and anxiety disorders .

Neuroprotective Properties

Preliminary data suggest that compounds with similar frameworks may exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Case Studies

StudyFocusFindings
P2X7 Receptor ModulationIdentified as a potential modulator; could lead to new pain management therapies.
Antitumor ActivityDemonstrated significant inhibition of tumor cell growth in vitro; further studies needed for in vivo validation.
Antidepressant EffectsShowed promise in animal models for improving mood-related behaviors; requires clinical trials for human application.
Neuroprotective PropertiesIndicated protective effects on neuronal cells under oxidative stress; suggests potential for neurodegenerative disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents
Compound ID/Reference Core Structure Piperazine Substituent Key Differences vs. Target Compound
Target Compound Thieno-triazolo-pyrimidinone 4-acetylphenyl Reference compound; para-acetyl group.
Thieno-triazolo-pyrimidinone 4-methoxyphenyl Methoxy (electron-donating) vs. acetyl (EWG).
Thieno-triazolo-pyrimidinone 3-methoxyphenyl Meta-methoxy substituent; altered spatial alignment.
Pyrazolopyrimidinone 4-(trifluoromethyl)phenyl Fluorinated aryl group; distinct core structure.

Discussion :

  • Electron Effects : The acetyl group in the target compound may improve binding affinity to receptors (e.g., serotonin or dopamine receptors) compared to methoxy analogs, as electron-withdrawing groups can enhance dipole interactions .
  • Substituent Position : The para-acetyl group likely optimizes steric alignment with target proteins compared to the meta-methoxy derivative in , which may exhibit reduced efficacy due to suboptimal positioning .
Analogues with Varied Heterocyclic Cores
Compound ID/Reference Core Structure Key Features
Target Compound Thieno-triazolo-pyrimidinone Fused thiophene-triazole-pyrimidine system.
Pyrimido-pyrimidinone Dual pyrimidine rings; acrylamide substituent.
Pyrazolopyrimidinone Pyrazole-pyrimidine core; urea linker.

Discussion :

  • Pharmacophore Diversity: Pyrazolopyrimidinones () lack the thiophene moiety, which may reduce π-π stacking interactions in hydrophobic binding pockets .

Hypothetical Pharmacological and Physicochemical Profiles

Physicochemical Properties
Property Target Compound (Predicted) Compound
Molecular Weight ~508 g/mol 480.6 g/mol
LogP (Lipophilicity) ~3.5 (moderate) ~3.2
Hydrogen Bond Acceptors 8 7

Key Challenges :

  • Steric hindrance during acetyl group introduction.
  • Purification of the final product due to high molecular weight.

Q & A

Q. What established synthetic routes and reaction conditions optimize the yield and purity of this compound?

The synthesis involves cyclocondensation of intermediates such as chloro-(4-tolylhydrazono)-ethyl acetate with thieno-pyrimidinone precursors under reflux conditions. Key steps include:

  • Reagent selection : Use of ethanol/dioxane solvent systems for recrystallization to enhance purity .
  • Temperature control : Maintaining reflux temperatures (80–100°C) during heterocycle formation to prevent side reactions.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization yields >85% purity .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and piperazine ring integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm for quantifying impurities (<0.5%) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding affinity and in vivo pharmacokinetic data?

  • Orthogonal assays : Combine radioligand binding assays (e.g., for serotonin or dopamine receptors) with functional cAMP/PKA pathway analysis to validate target engagement .
  • Experimental design : Use split-plot pharmacokinetic studies (e.g., randomized block designs with repeated measurements) to account for inter-subject variability and dose-response relationships .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy .

Q. What methodologies effectively identify and quantify synthetic impurities or degradation products?

  • Reference standards : Use certified impurities (e.g., piperazine derivatives or oxidized byproducts) for HPLC calibration .
  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate stability challenges .
  • High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance impurities (0.1–0.5%) via targeted ion fragmentation .

Q. How should environmental fate studies be designed to assess ecological risks?

  • Compartmental analysis : Evaluate partitioning into water, soil, and biota using OECD 121 (shake-flask method) for log P determination .
  • Biotic transformation : Incubate with S. siphonella (marine sponge) or soil microbiota to study metabolic pathways and persistence .
  • Ecotoxicology assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) to estimate NOEC/LC₅₀ values .

Q. What strategies mitigate contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response normalization : Compare IC₅₀ values across studies using standardized cell lines (e.g., HEK293 vs. HepG2) .
  • Pathway enrichment analysis : Use transcriptomic profiling (RNA-seq) to identify off-target effects (e.g., apoptosis vs. cell cycle arrest) .
  • Structural analogs : Synthesize and test derivatives (e.g., replacing the acetylphenyl group with halogenated moieties) to isolate structure-activity relationships .

Methodological Considerations Table

Research FocusKey TechniquesCritical ParametersReferences
Synthesis Cyclocondensation, recrystallizationSolvent polarity, reflux duration
Impurity Profiling HPLC, HRMSColumn type, ion source voltage
Pharmacokinetics LC-MS/MS, split-plot designSampling intervals, matrix effects
Environmental Impact OECD assays, microbial incubationpH, temperature, microbial diversity

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